molecular formula C10H12N2 B2929294 2-Amino-3-isopropylbenzonitrile CAS No. 1369893-57-1

2-Amino-3-isopropylbenzonitrile

Cat. No.: B2929294
CAS No.: 1369893-57-1
M. Wt: 160.22
InChI Key: WINTUEPMQBDCEP-UHFFFAOYSA-N
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Description

2-Amino-3-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2. It is characterized by the presence of an amino group (-NH2) and an isopropyl group (-CH(CH3)2) attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropylbenzonitrile typically involves the reaction of 3-isopropylbenzonitrile with ammonia or an amine source under specific conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-isopropylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-isopropylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-isopropylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, altering the function of biological molecules .

Comparison with Similar Compounds

  • 2-Amino-3-methylbenzonitrile
  • 2-Amino-3-ethylbenzonitrile
  • 2-Amino-3-tert-butylbenzonitrile

Comparison: 2-Amino-3-isopropylbenzonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl or ethyl counterparts. The isopropyl group also influences its binding affinity in biological systems, potentially enhancing its efficacy in medicinal applications .

Properties

IUPAC Name

2-amino-3-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINTUEPMQBDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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